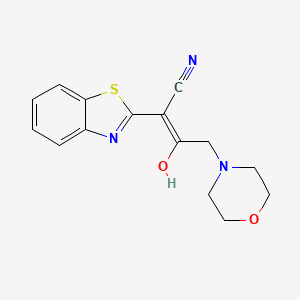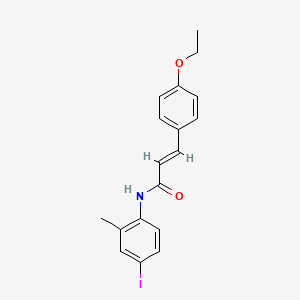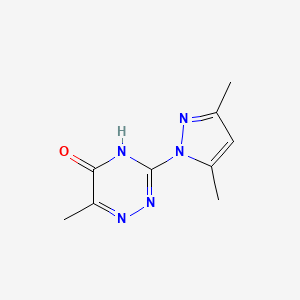
methyl 2-(4-methyl-2-nitrophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate, also known as Methyl 4-methyl-2-nitrophenyl 2-(2-oxopropyl) ether, is an organic compound that has been widely used in scientific research. This compound is synthesized through a multi-step process and has various applications in the field of chemistry and biology.
Applications De Recherche Scientifique
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds and is also used as a starting material for the synthesis of other compounds. Additionally, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is used in the development of new drugs and is also used as a pesticide.
Mécanisme D'action
The mechanism of action of methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has various biochemical and physiological effects. It has been shown to have anti-cancer properties and is also used as an anti-inflammatory agent. Additionally, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has been shown to have antioxidant properties and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a long shelf life and can be stored for extended periods of time. However, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has some limitations for lab experiments. It is highly toxic and can be dangerous if not handled properly. Additionally, it can be difficult to work with, and special precautions must be taken to ensure the safety of the researcher.
Orientations Futures
There are several future directions for the research and development of methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate. One area of research is the development of new drugs that utilize the compound's anti-cancer and anti-inflammatory properties. Additionally, research can be conducted to better understand the mechanism of action of the compound and its effects on the body. Finally, research can be conducted to develop safer and more efficient methods for synthesizing the compound.
Conclusion:
methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is an organic compound that has various applications in scientific research. It is synthesized through a multi-step process and has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. While the compound has several advantages for lab experiments, it is highly toxic and can be dangerous if not handled properly. Future research can focus on the development of new drugs, a better understanding of the compound's mechanism of action, and the development of safer and more efficient synthesis methods.
Méthodes De Synthèse
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with 2-bromo-2-methylpropionic acid. The reaction is catalyzed by a base such as potassium carbonate, and the product is then treated with methanol to obtain methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
methyl 2-(4-methyl-2-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7-4-5-10(9(6-7)12(14)15)17-8(2)11(13)16-3/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMPXVKLAYAYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)

